

An In-depth Technical Guide to the Thermodynamic Data of Tungsten Trifluoride

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Compound of Interest

Compound Name: Tungsten trifluoride

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Abstract: This technical guide provides a comprehensive overview of the currently available thermodynamic data for **tungsten trifluoride** (WF₃). Due to the limited experimental characterization of this compound, this document primarily presents theoretically derived data and outlines the general experimental methodologies that would be employed for its determination. This guide is intended for researchers and professionals requiring an understanding of the thermodynamic properties of **tungsten trifluoride** for applications in materials science, chemical synthesis, and other related fields.

Introduction

Tungsten trifluoride (WF₃) is an inorganic compound with the chemical formula F₃W.^{[1][2]} It is one of the tungsten fluorides, a group of compounds that includes the well-characterized tungsten hexafluoride (WF₆), which is widely used in the semiconductor industry.^{[3][4]} Unlike WF₆, **tungsten trifluoride** is not as extensively studied, and as a result, a comprehensive, experimentally verified set of thermodynamic data is not readily available in the public domain. The NIST Chemistry WebBook, a common resource for thermodynamic data, lists **tungsten trifluoride** but does not provide thermodynamic properties such as enthalpy of formation, entropy, or heat capacity.^[1]

This guide consolidates the available theoretical data and provides a framework for understanding the thermodynamic landscape of **tungsten trifluoride**.

Thermodynamic Data

The thermodynamic data for **tungsten trifluoride** is sparse, with most available information stemming from theoretical calculations rather than direct experimental measurement. A density functional theory (DFT) study has provided some insights into the thermochemistry of various tungsten fluorides.

Table 1: Summary of Available Thermodynamic Data for **Tungsten Trifluoride** (WF₃)

| Thermodynamic Property | Symbol | Value | Units | Method |
|--------------------------------------|-----------------------|---------------|---------|------------|
| Molecular Weight | MW | 240.84 | g/mol | Calculated |
| Standard Enthalpy of Formation (Gas) | $\Delta_f H^\circ(g)$ | Not Available | kJ/mol | - |
| Standard Molar Entropy (Gas) | $S^\circ(g)$ | Not Available | J/mol·K | - |
| Molar Heat Capacity (Gas) | $C_p(g)$ | Not Available | J/mol·K | - |

Note: As of the date of this publication, specific, experimentally determined values for the standard enthalpy of formation, standard molar entropy, and molar heat capacity of **tungsten trifluoride** are not available in the peer-reviewed literature or major chemical databases. The data presented in theoretical studies are often calculated and may have uncertainties.

Theoretical Insights

Theoretical studies, such as those employing density functional theory, can provide valuable estimates of thermodynamic properties where experimental data is lacking. These studies can also elucidate the electronic structure and bonding within the molecule, which are fundamental to its thermodynamic behavior. For **tungsten trifluoride**, theoretical calculations suggest a ground state with a specific electronic configuration.^[3]

Experimental Protocols for Determination of Thermodynamic Data

While specific experimental protocols for **tungsten trifluoride** are not documented, the following are standard and widely accepted methodologies for determining the thermodynamic properties of inorganic compounds.

4.1. Calorimetry

Calorimetry is the primary experimental technique for measuring heat changes in chemical and physical processes, from which thermodynamic data are derived.

- Bomb Calorimetry for Enthalpy of Formation:
 - A sample of tungsten is placed in a crucible within a high-pressure vessel (the "bomb").
 - The bomb is filled with a known excess of a fluorinating agent, such as fluorine gas.
 - The bomb is sealed and placed in a container of water of known mass, which acts as a calorimeter.
 - The reaction is initiated, and the temperature change of the water is precisely measured.
 - The heat of reaction is calculated from the temperature change and the heat capacity of the calorimeter system.
 - The standard enthalpy of formation of WF_3 is then derived from the heat of reaction using Hess's law.
- Adiabatic Calorimetry for Heat Capacity and Entropy:
 - A sample of solid WF_3 is placed in a calorimeter that is thermally isolated from its surroundings.
 - A known amount of electrical energy is supplied to the sample, and the resulting temperature increase is measured.

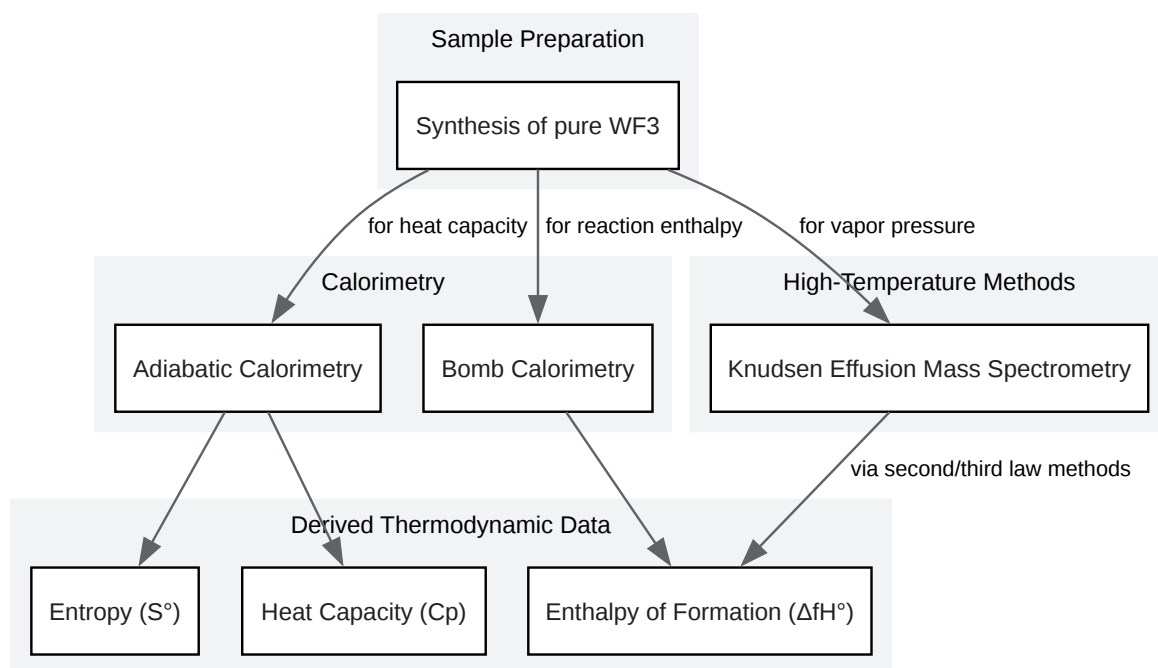
- The heat capacity is calculated as the ratio of the energy supplied to the temperature change.
- Measurements are made over a range of temperatures, starting from near absolute zero.
- The standard molar entropy is then determined by integrating the heat capacity divided by the temperature (C_p/T) from 0 K to the standard temperature of 298.15 K.

4.2. Effusion Methods with Mass Spectrometry

Knudsen effusion mass spectrometry is a powerful technique for studying the thermodynamics of vaporization and gas-phase equilibria at high temperatures.

- A sample of a tungsten fluoride mixture or a system that produces WF_3 at high temperature is placed in a Knudsen cell, which is a small, thermally stable container with a tiny orifice.
- The cell is heated to a high temperature in a vacuum chamber, causing the sample to vaporize and effuse through the orifice as a molecular beam.
- The effusing vapor is ionized, and the ions are analyzed by a mass spectrometer to identify the species present (e.g., WF_3 , WF_4 , etc.) and their relative intensities.
- The partial pressures of the gaseous species are determined from the ion intensities.
- The equilibrium constants for any gas-phase reactions are calculated from the partial pressures.
- The enthalpy and entropy of reaction are then determined from the temperature dependence of the equilibrium constants using the van't Hoff equation.

Logical Workflow for Thermodynamic Data Determination



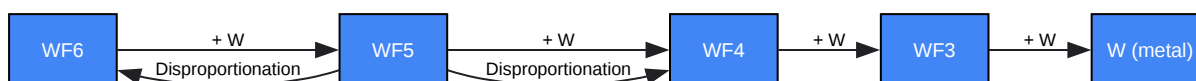
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Caption: Conceptual workflow for the experimental determination of key thermodynamic properties of **tungsten trifluoride**.

Relationships in the Tungsten-Fluorine System

Tungsten trifluoride is part of a series of tungsten fluorides, and its thermodynamic properties are related to those of the other species in this system. For instance, tungsten pentafluoride (WF_5) is known to disproportionate into tungsten tetrafluoride (WF_4) and tungsten hexafluoride (WF_6).^[5] Understanding the thermodynamics of these equilibria is crucial for controlling the synthesis and deposition of tungsten-containing materials.

Diagram of Tungsten Fluoride Interconversion



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Caption: Simplified diagram showing the relationships between different tungsten fluorides through reduction with tungsten metal and disproportionation.

Conclusion

The thermodynamic data for **tungsten trifluoride** remains largely uncharacterized through experimental methods. This guide has summarized the limited available information, which is primarily theoretical. For researchers and professionals in fields where the properties of this compound are of interest, this document highlights the need for experimental work to establish a reliable set of thermodynamic data. The outlined experimental protocols provide a roadmap for how such data could be obtained. A complete and accurate understanding of the thermodynamics of **tungsten trifluoride** will be essential for its potential future applications.

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